トルエン 2,4-ジイソシアネート-15N2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

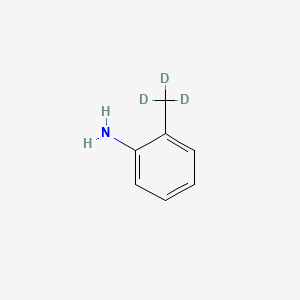

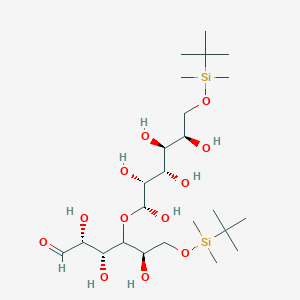

Tolylene 2,4-Diisocyanate-15N2 is a chemical compound used primarily in scientific research. It is a labeled analogue of Tolylene 2,4-Diisocyanate, which is a synthetic reagent utilized in various applications, including the production of polyurethane foams. The compound is characterized by the presence of two isocyanate groups attached to a toluene ring, with the nitrogen atoms labeled with the isotope 15N.

科学的研究の応用

Tolylene 2,4-Diisocyanate-15N2 is used in various scientific research applications, including:

Fabrication of Gelatin Electrospun Membranes: It plays a critical role in the fabrication of gelatin electrospun membranes with enhanced antibacterial properties.

Development of Chemically Sensitive Potentiometric Sensors: It is employed in the development of chemically sensitive potentiometric sensors using lignin-based polyurethanes.

Polyurethane Foams: It is utilized in the production of polyurethane foams and tank trucks.

作用機序

Target of Action

Tolylene 2,4-Diisocyanate-15N2, also known as TDI, primarily targets the respiratory system . It is a highly reactive compound that can interact with various biological molecules, particularly those containing amino or hydroxyl groups .

Mode of Action

The mode of action of TDI is largely attributed to its isocyanate groups . These groups are highly reactive and can readily bind to amino or hydroxyl groups, such as those found in proteins . This reactivity allows TDI to interfere with many different biological processes

生化学分析

Cellular Effects

Tolylene 2,4-Diisocyanate-15N2’s effects on various types of cells and cellular processes are not well-studied. Its parent compound, 2,4-Toluene diisocyanate, is known to cause severe irritation of the skin and eyes, and affects the respiratory, gastrointestinal, and central nervous systems in humans . It also causes significant decreases in lung function in workers, an asthma-like reaction characterized by wheezing, dyspnea, and bronchial constriction .

Molecular Mechanism

The molecular mechanism of action of Tolylene 2,4-Diisocyanate-15N2 is not well-understood. It is known that 2,4-Toluene diisocyanate, a related compound, is a cholinesterase or acetylcholinesterase (AChE) inhibitor

Temporal Effects in Laboratory Settings

The temporal effects of Tolylene 2,4-Diisocyanate-15N2 in laboratory settings are not well-documented. It is known that the compound may deposit some white solids during storage .

Dosage Effects in Animal Models

The effects of different dosages of Tolylene 2,4-Diisocyanate-15N2 in animal models are not well-studied. It is known that 2,4-Toluene diisocyanate, a related compound, has moderate to extreme acute toxicity from inhalation exposure and low acute toxicity from oral exposure in rats .

準備方法

Tolylene 2,4-Diisocyanate-15N2 is synthesized through the cyanation of toluene . The industrial production of Tolylene 2,4-Diisocyanate involves the distillation of a raw mixture to produce an 80:20 mixture of 2,4-Tolylene Diisocyanate and 2,6-Tolylene Diisocyanate . This mixture can be further separated to obtain pure 2,4-Tolylene Diisocyanate.

化学反応の分析

Tolylene 2,4-Diisocyanate-15N2 undergoes various chemical reactions, including:

Reaction with Hydroxyl Groups: The isocyanate groups react with hydroxyl groups to form carbamate (urethane) links.

Reaction with Methanol: It reacts with methanol to form tolylene-2,4-dicarbamate.

Reactivity of Isocyanate Groups: The two isocyanate groups in Tolylene 2,4-Diisocyanate react at different rates, with the 4-position being approximately four times more reactive than the 2-position.

類似化合物との比較

Tolylene 2,4-Diisocyanate-15N2 can be compared with other similar compounds, such as:

These compounds share similar isocyanate functional groups but differ in their molecular structures and reactivity. Tolylene 2,4-Diisocyanate-15N2 is unique due to its specific isotopic labeling with 15N, which makes it particularly useful for certain types of scientific research.

特性

CAS番号 |

1346599-79-8 |

|---|---|

分子式 |

C9H6N2O2 |

分子量 |

176.145 |

IUPAC名 |

1-methyl-2,4-bis(oxomethylideneamino)benzene |

InChI |

InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3/i10+1,11+1 |

InChIキー |

DVKJHBMWWAPEIU-LCTSPGJJSA-N |

SMILES |

CC1=C(C=C(C=C1)N=C=O)N=C=O |

同義語 |

2,4-Diisocyanato-1-methylbenzene-15N2; Isocyanic Acid 4-Methyl-m-phenylene Ester-15N2; 1,3-Diisocyanato-4-methylbenzene-15N2; 2,4-Diisocyanato-1-methylbenzene-15N2; 2,4-Diisocyanatotoluene-15N2; 2,4-TDI-15N2; 2,4-Toluene Diisocyanate-15N2; 2,4-Toluyl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]cyclohexane-1-carboxylic acid](/img/structure/B585521.png)